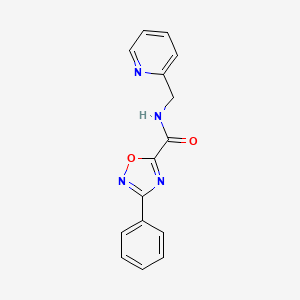

3-phenyl-N-(2-pyridinylmethyl)-1,2,4-oxadiazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to 3-phenyl-N-(2-pyridinylmethyl)-1,2,4-oxadiazole-5-carboxamide often involves multi-step reactions, starting from basic aromatic or heteroaromatic precursors. One common approach includes the condensation of hydrazides with carboxylic acids or their derivatives, followed by cyclization to form the oxadiazole core. For instance, the preparation and rearrangement of 3-pyridyl-4-alkyl (or aryl)-1,2,4-oxadiazole-5(4H)-thiones through the reaction with thiophosgene and subsequent catalysis by metallic copper highlight the synthetic versatility of related structures (Dürüst, Ağirbaş, & Sümengen, 1991).

Molecular Structure Analysis

The molecular structure of compounds within this family, such as 5-phenyl-1,2,4-oxadiazole-3-carboxamide, has been elucidated using techniques like single-crystal X-ray analysis. These studies reveal detailed insights into the molecular geometry, crystal packing, and intermolecular interactions, which are critical for understanding the compound's reactivity and properties. The crystal structure of 5-phenyl-1,2,4-oxadiazole-3-carboxamide, as an example, shows a triclinic lattice, indicating specific spatial arrangements that could influence its chemical behavior (Viterbo, Calvino, & Serafino, 1980).

Chemical Reactions and Properties

The reactivity of the 1,2,4-oxadiazole ring is marked by its participation in various chemical transformations, including nucleophilic attacks, rearrangements, and electrophilic substitutions. These reactions can lead to a wide array of derivatives with diverse chemical and biological activities. The synthesis of polycyclic systems containing the 1,2,4-oxadiazole ring, through one-pot condensation reactions, underscores the ring's ability to engage in complex chemical processes, yielding compounds with potential biological activity (Kharchenko, Detistov, & Orlov, 2008).

Aplicaciones Científicas De Investigación

Crystal Structure Analysis

The study of the crystal and molecular structure of related compounds like 5-phenyl-1,2,4-oxadiazole-3-carboxamide provides insights into the reaction mechanisms and structural formula of products in reactions involving similar oxadiazole derivatives. Such analysis is crucial for understanding the physicochemical properties and potential applications of these compounds in various scientific fields (Viterbo, Calvino, & Serafino, 1980).

Pyrolysis and Molecular Rearrangement

Research into the pyrolysis of 2-(N-phenyl carboxamidomethylthio) 5-phenyl-1,3,4-oxadiazole and analogous compounds reveals the formation of various products through free radical mechanisms. Such studies are essential for understanding the thermal stability and degradation pathways of oxadiazole derivatives, informing their safe handling and potential industrial applications (Atalla, Bakhite, Hussein, & El-Deans, 1996).

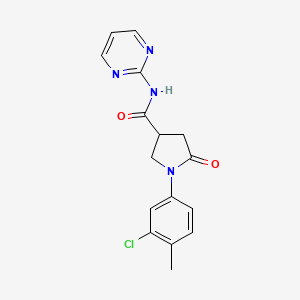

Synthesis and Biological Activity Prediction

The synthesis of novel compounds like 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-ones and the prediction of their biological activities using tools like PASS predictions contribute to the discovery of new drugs and therapeutic agents. Such research is vital for expanding the arsenal of compounds available for pharmaceutical development and offers a foundation for further biological and pharmacological studies (Kharchenko, Detistov, & Orlov, 2008).

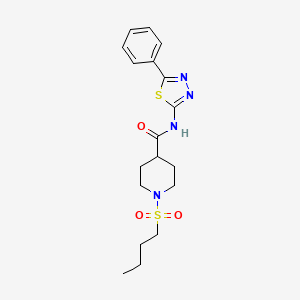

Antimycobacterial Activity

Studies on pyridines and pyrazines substituted with oxadiazole derivatives for antimycobacterial activity against Mycobacterium tuberculosis highlight the therapeutic potential of these compounds. By increasing lipophilicity and cellular permeability, these studies pave the way for developing new treatments for tuberculosis and other mycobacterial infections (Gezginci, Martin, & Franzblau, 1998).

Anticancer and Anti-Inflammatory Agents

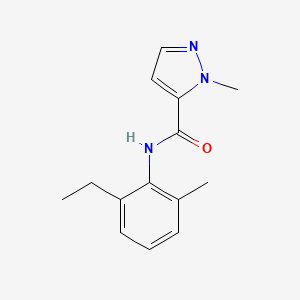

Research on novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents demonstrates the potential of oxadiazole derivatives in cancer treatment and inflammation management. Such studies not only offer insights into the chemical synthesis of these compounds but also provide valuable information on their biological activities and potential therapeutic applications (Rahmouni et al., 2016).

Propiedades

IUPAC Name |

3-phenyl-N-(pyridin-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4O2/c20-14(17-10-12-8-4-5-9-16-12)15-18-13(19-21-15)11-6-2-1-3-7-11/h1-9H,10H2,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNKBJYORGWNJCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=N2)C(=O)NCC3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(4-ethylphenyl)-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5501833.png)

![4-{4-[4-(4-tert-butylbenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5501837.png)

![N-(4-tert-butyl-1,3-thiazol-2-yl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B5501846.png)

![2-{[(2-chlorophenoxy)acetyl]amino}-5-methylbenzoic acid](/img/structure/B5501850.png)

![4-{2-[4-(dimethylamino)phenyl]vinyl}-6-(trifluoromethyl)-2(1H)-pyrimidinone](/img/structure/B5501852.png)

![3-ethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-1-phenyl-2-thioxo-4-imidazolidinone](/img/structure/B5501855.png)

![N-(5-chloro-2-pyridinyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5501882.png)

![2-{[(4-ethyl-1-piperazinyl)acetyl]amino}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5501892.png)

![N-[1-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)-2-(3-pyridinyl)vinyl]-2-furamide](/img/structure/B5501897.png)

![2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(1-phenylethyl)acetamide](/img/structure/B5501911.png)